molecular formula C9H17NSi B13172296 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine

1-[2-(Trimethylsilyl)ethynyl]pyrrolidine

Cat. No.: B13172296
M. Wt: 167.32 g/mol
InChI Key: JJSGQSBGQDHJDP-UHFFFAOYSA-N
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Description

1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilylacetylene. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or organometallic compounds are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Scientific Research Applications

1-[2-(Trimethylsilyl)ethynyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and trimethylsilyl groups. These groups can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(Trimethylsilyl)pyrrolidine: Similar in structure but lacks the ethynyl group.

    1-(Trimethylsilyl)-2-pyrrolidinone: Contains a carbonyl group instead of the ethynyl group.

    4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of a pyrrolidine ring

Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is unique due to the combination of the ethynyl and trimethylsilyl groups attached to the pyrrolidine ring. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the ethynyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H17NSi

Molecular Weight

167.32 g/mol

IUPAC Name

trimethyl(2-pyrrolidin-1-ylethynyl)silane

InChI

InChI=1S/C9H17NSi/c1-11(2,3)9-8-10-6-4-5-7-10/h4-7H2,1-3H3

InChI Key

JJSGQSBGQDHJDP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN1CCCC1

Origin of Product

United States

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